3-Amino-5-bromo-2-fluorobenzoic acid
Description
Contextualization of Halogenated Aminobenzoic Acids in Contemporary Organic Chemistry
Aminobenzoic acids are a class of organic compounds characterized by an aromatic ring bearing both an amino and a carboxylic acid group. nih.gov These structures, including isomers like anthranilic acid and para-aminobenzoic acid (PABA), are foundational in the chemical industry and serve as key starting materials for a wide array of products. nih.govpatsnap.com Their derivatives, particularly those incorporating halogen atoms, are of significant importance in modern organic synthesis. nih.gov
Halogenated organic compounds are frequently employed as intermediates, valued for their utility in reactions such as metal-catalyzed cross-couplings. researchgate.net The strategic introduction of halogens (F, Cl, Br, I) into an organic molecule can dramatically alter its physical and chemical properties, including acidity, lipophilicity, and metabolic stability. This modulation of properties is a cornerstone of rational drug design and the development of agrochemicals, where fine-tuning a molecule's behavior is critical for its biological activity and efficacy. researchgate.netopenaccessjournals.comnih.gov Consequently, halogenated aminobenzoic acids represent a vital subclass of reagents, providing chemists with multifunctional scaffolds for creating novel and complex molecules. nih.gov
Strategic Importance of Ortho-Substituted Aromatic Carboxylic Acids
The positioning of substituents on an aromatic ring profoundly influences the molecule's reactivity. In the case of aromatic carboxylic acids, substitution at the ortho position (adjacent to the carboxyl group) gives rise to a phenomenon known as the "ortho effect." wikipedia.orgtestbook.com This effect describes the observation that most ortho-substituted benzoic acids are stronger acids than benzoic acid itself, as well as their corresponding meta and para isomers, regardless of the electronic nature of the substituent. vedantu.comchemzipper.com
The primary reason for this increased acidity is steric inhibition of resonance (SIR). vedantu.comkhanacademy.org The physical proximity of the ortho-substituent creates steric hindrance, forcing the carboxyl group (-COOH) to twist out of the plane of the benzene (B151609) ring. wikipedia.orgvedantu.com This rotation disrupts the resonance between the carboxyl group and the aromatic system. While this destabilizes the acid form slightly, it significantly stabilizes the conjugate base (the carboxylate anion, -COO⁻) that forms upon deprotonation. With resonance between the carboxylate and the ring inhibited, the negative charge is effectively delocalized between the two oxygen atoms of the carboxylate group, leading to a more stable anion and, therefore, a stronger acid. wikipedia.orgvedantu.com This principle is a key strategic consideration in the design of acidic compounds and in controlling the conformation of aromatic molecules.
Significance of 3-Amino-5-bromo-2-fluorobenzoic acid within the Landscape of Functionalized Aromatic Systems
This compound is a prime example of a highly functionalized aromatic system where the strategic placement of each substituent imparts specific reactivity and utility. The molecule's significance lies in the unique combination of its three functional groups, each occupying a distinct position on the benzoic acid core.
The fluorine atom at the C-2 position exerts a powerful ortho effect, influencing the acidity and spatial orientation of the carboxylic acid group. wikipedia.orgvedantu.com The amino group at the C-3 position serves as a versatile synthetic handle. It can act as a nucleophile, a base, or be converted into a diazonium salt, which can then be replaced by a wide variety of other functional groups. scirp.org Furthermore, the bromine atom at the C-5 position is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of new carbon-carbon bonds to construct biaryl systems. nih.govpku.edu.cn
This trifunctional arrangement makes this compound a valuable and versatile building block for synthesizing complex organic molecules with precise control over the final architecture.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1339056-03-9 | sigmaaldrich.com |
| Molecular Formula | C₇H₅BrFNO₂ | sigmaaldrich.com |
| Molecular Weight | 234.02 g/mol | nih.gov |
| IUPAC Name | This compound | sigmaaldrich.com |
| Purity | ≥96% | sigmaaldrich.com |
Overview of Academic Research Avenues for this compound
The primary application of this compound in academic and industrial research is as a synthetic intermediate or building block. Its multifunctional nature allows it to be a precursor in the synthesis of a wide range of more complex molecules, particularly for pharmaceutical and materials science applications. openaccessjournals.comijrar.org
Research avenues involving this compound include:
Medicinal Chemistry: Aromatic compounds are fundamental in drug design, providing rigid scaffolds that can be tailored for specific biological targets. jocpr.comfrontiersin.org Building blocks like this compound are used to synthesize active pharmaceutical ingredients (APIs). The distinct functional groups allow for sequential, site-selective reactions to build molecular complexity. For instance, the amino group can be used to construct fused heterocyclic rings, such as quinazolinones, which are known to possess a wide range of biological activities. nih.gov
Cross-Coupling Reactions: The bromo substituent makes the compound an ideal substrate for palladium-catalyzed cross-coupling reactions. Researchers can utilize reactions like the Suzuki-Miyaura coupling to attach various aryl or heteroaryl groups at this position, a common strategy for creating biphenyl (B1667301) cores found in many pharmaceuticals and liquid crystals. rsc.orgrsc.org
Materials Science: Functionalized aromatic compounds are precursors to advanced materials. ijrar.org The unique electronic properties conferred by the fluorine and bromine atoms, combined with the potential for polymerization or derivatization via the amino and carboxyl groups, make this compound a candidate for the synthesis of organic light-emitting diode (OLED) materials, polymers, and other functional materials. openaccessjournals.com
The utility of this compound can be appreciated by comparing its structure to related compounds, where different substitution patterns would lead to different synthetic possibilities.
| Compound Name | CAS Number | Key Structural Features |
|---|---|---|
| This compound | 1339056-03-9 | Ortho-F (ortho effect), Meta-NH₂, Meta-Br (coupling site). sigmaaldrich.com |
| 2-Amino-3-bromo-5-fluorobenzoic acid | 259269-84-6 | Ortho-NH₂, Meta-Br (coupling site), Para-F to bromine. nih.gov |
| 3-Amino-5-bromobenzoic acid | 42237-85-4 | Lacks ortho-substituent; possesses two meta groups (NH₂, Br). sigmaaldrich.com |
| 5-Bromo-2-fluorobenzoic acid | 146328-85-0 | Lacks amino group; retains ortho-F and a bromine for coupling. sigmaaldrich.com |
| 4-Amino-3-bromo-5-fluorobenzoic acid | 1027512-98-6 | Para-NH₂ to carboxyl group; ortho-Br and ortho-F to amino group. keyorganics.net |
Properties
IUPAC Name |
3-amino-5-bromo-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTOTKCKUHHOLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Amino 5 Bromo 2 Fluorobenzoic Acid
Established Synthetic Strategies for Substituted Benzoic Acids
The preparation of highly functionalized benzoic acids relies on a robust toolbox of organic reactions that allow for the selective introduction of various substituents onto the aromatic ring.
Regioselective Introduction of Amino Functionality on Aromatic Rings
The introduction of an amino group onto an aromatic ring can be accomplished through several reliable methods. A traditional approach involves the nitration of the aromatic ring followed by the reduction of the nitro group to an amine. For instance, the synthesis of 4-aminobenzoic acid can be achieved by the catalytic hydrogenation of p-nitrobenzoic acid using reagents like Raney nickel chemicalbook.com.
More contemporary methods include transition-metal-catalyzed cross-coupling reactions. Copper-catalyzed amination procedures, for example, have been developed for the chemo- and regioselective coupling of bromobenzoic acids with aliphatic and aromatic amines. acs.orgorganic-chemistry.orgnih.gov These methods are often advantageous as they can proceed without the need for protecting the carboxylic acid group and can achieve high yields. acs.orgnih.govnih.govacs.org The Ullmann condensation is a classic example of such a copper-catalyzed reaction. The choice of method depends on the existing substituents on the benzoic acid, as they can influence both the reactivity and the regioselectivity of the amination reaction.
Directed Ortho-Metalation Approaches for Halogenation and Further Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.org This method utilizes a directing metalation group (DMG) which complexes with an organolithium reagent, typically a strong base like s-butyllithium (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), to facilitate deprotonation at a specific ortho-position. researchgate.netrsc.org
The carboxylic acid group itself can act as a DMG of intermediate strength. researchgate.netrsc.org When unprotected benzoic acids are treated with organolithium reagents, they can be deprotonated (lithiated) at the position ortho to the carboxylate. researchgate.netrsc.orgacs.org The resulting aryllithium intermediate can then be trapped with an electrophile to introduce a new substituent. For halogenation, electrophilic halogen sources such as hexachloroethane (for Cl) or 1,2-dibromotetrachloroethane (for Br) can be used. researchgate.netrsc.org
The regiochemical outcome of DoM is determined by the combined directing effects of all substituents on the ring. researchgate.net Halogens like fluorine can also act as directing groups. For example, in 2-fluorobenzoic acid, lithiation occurs at the 3-position, directed by the fluorine atom, whereas 2-chloro- and 2-bromobenzoic acids are lithiated adjacent to the carboxylate. unblog.fr This interplay of directing effects is crucial for planning the synthesis of polysubstituted aromatics. researchgate.netunblog.fr
| Directing Group Strength | Examples | Comments |
|---|---|---|
| Strong | -CONR2, -SO2NR2, -OCONR2 | Strongly chelating groups that reliably direct metalation to the ortho position. organic-chemistry.org |
| Moderate | -OMe, -NR2, -F, -Cl, -CO2H | Effective directing groups, though regioselectivity can be influenced by other substituents or reaction conditions. organic-chemistry.orgresearchgate.netrsc.org |
| Weak | -CH2O-, -Ph, -S- | Less reliable directing groups, often requiring more forcing conditions. organic-chemistry.org |
Precursor-Based Synthesis of Halogenated Aminobenzoic Acid Derivatives
An alternative to building the substitution pattern from a simple benzene (B151609) ring is to start with a precursor that already contains some of the required functional groups. This approach often simplifies the synthesis by reducing the number of steps and avoiding complex regioselectivity issues. For example, a commercially available aminobenzoic acid can be selectively halogenated. Conversely, a dihalogenated benzoic acid could be selectively aminated, taking advantage of the differential reactivity of the halogen atoms. For instance, in copper-catalyzed aminations of di-brominated benzoic acids, the bromide adjacent to the carboxylic acid is often selectively replaced. nih.gov The synthesis of various aminobenzoic acid derivatives has been achieved by reacting a starting aminobenzoic acid with different halides. researchgate.net
Proposed and Hypothetical Synthetic Pathways to 3-Amino-5-bromo-2-fluorobenzoic acid
No specific, published synthetic route for this compound was identified. However, based on the established methodologies discussed above, plausible synthetic pathways can be proposed.
Retrosynthetic Analysis and Key Disconnections for the Target Compound
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. For this compound, several key disconnections can be considered.
Retrosynthetic Approach A: Late-stage Amination
This approach disconnects the C-N bond last. The synthesis would begin with a suitably substituted bromofluorobenzoic acid.
Target: this compound
Disconnection (C-N bond): The amino group can be installed via reduction of a nitro group. This leads back to 3-nitro-5-bromo-2-fluorobenzoic acid .
Disconnection (C-Br bond): The bromo group could be introduced via electrophilic bromination of 2-fluoro-3-nitrobenzoic acid . The directing effects of the nitro (-meta) and fluoro (-ortho, -para) groups would need to be carefully considered. Alternatively, a directed ortho-metalation approach on a protected precursor could be envisioned.
Disconnection (C-NO₂ bond): The nitro group is introduced by nitration of 2-fluorobenzoic acid .
Retrosynthetic Approach B: Late-stage Carboxylation
This pathway involves creating the carboxylic acid group in a later step, possibly from a lithiated intermediate.
Target: this compound
Disconnection (C-COOH bond): The carboxylic acid can be formed by treating an aryllithium species with CO₂. This points to 3-amino-5-bromo-2-fluoro-1-lithiobenzene as the key intermediate. This species would likely be generated from the corresponding aryl bromide or via directed metalation.
Precursor: A plausible precursor would be 3-amino-5-bromo-2-fluorobenzene . The amino group would likely need to be protected during the lithiation step.
Further Disconnections: This precursor could potentially be synthesized from 2,4-dibromo-1-fluorobenzene via regioselective amination.
A summary of a possible forward synthesis based on Approach A is presented below.
| Step | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | 2-Fluorobenzoic acid | HNO3/H2SO4 | Mixture of nitrated isomers (separation required) |
| 2 | 2-Fluoro-5-nitrobenzoic acid | Br2, FeBr3 or NBS | 3-Bromo-2-fluoro-5-nitrobenzoic acid |
| 3 | 3-Bromo-2-fluoro-5-nitrobenzoic acid | Fe/HCl or H2/Pd-C | This compound |
Role of Protecting Group Chemistry in Multi-Step Synthesis
In syntheses involving multiple steps and functional groups with conflicting reactivities, protecting groups are essential. utsouthwestern.eduthieme-connect.de Both the amino and carboxylic acid groups are reactive under a variety of conditions and may require temporary masking to prevent unwanted side reactions.
Amino Group Protection: The amino group is nucleophilic and easily oxidized. It would interfere with organometallic reactions like Grignard formation or lithiation. Common protecting groups for amines include carbamates, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which are stable to many reagents but can be removed under specific acidic or hydrogenolysis conditions, respectively. thieme-connect.de
Carboxylic Acid Protection: The acidic proton of a carboxylic acid is incompatible with strongly basic reagents like organolithiums or Grignard reagents. researchgate.net While DoM can sometimes be performed on unprotected benzoic acids, protection is often necessary. researchgate.netrsc.org The most common way to protect a carboxylic acid is to convert it into an ester, such as a methyl or ethyl ester. Esters are generally stable under neutral and mildly acidic or basic conditions and can be hydrolyzed back to the carboxylic acid using aqueous acid or base. organic-chemistry.org
In the context of the proposed synthetic pathways, if a lithiation step were required (as in Approach B), the amino group would certainly need protection (e.g., as a Boc-amine). Similarly, if a reaction sensitive to acidic protons were used, the carboxylic acid would need to be protected as an ester. The choice of protecting groups must be planned carefully to ensure they can be removed without affecting other parts of the molecule, a concept known as orthogonal protection.
| Functional Group | Protecting Group | Abbreviation | Common Protection Conditions | Common Deprotection Conditions |
|---|---|---|---|---|
| Amino (-NH2) | tert-Butoxycarbonyl | Boc | (Boc)2O, base (e.g., NEt3) | Strong acid (e.g., TFA, HCl) |
| Amino (-NH2) | Benzyloxycarbonyl | Cbz or Z | Cbz-Cl, base | H2, Pd/C (Hydrogenolysis) |
| Carboxylic Acid (-COOH) | Methyl Ester | -COOMe | MeOH, H+ (e.g., H2SO4) | NaOH or LiOH, then H3O+ |
| Carboxylic Acid (-COOH) | Benzyl Ester | -COOBn | Bn-Br, base | H2, Pd/C (Hydrogenolysis) |
Application of Modern Catalytic Systems in Aromatic Functionalization (e.g., Palladium-Catalyzed Reactions)
Modern catalytic systems, particularly those based on palladium, have revolutionized the synthesis of complex aromatic compounds. For a molecule like this compound, palladium-catalyzed cross-coupling reactions could theoretically be employed to introduce the amino group. One such powerful method is the Buchwald-Hartwig amination.
This reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. For the synthesis of the target compound, a plausible precursor could be a di-halogenated benzoic acid derivative, such as 3,5-dibromo-2-fluorobenzoic acid. The selective amination at the 3-position would be a significant challenge, often influenced by the choice of palladium catalyst, ligands, base, and solvent.
Table 1: Hypothetical Palladium Catalysts and Ligands for Selective Amination
| Catalyst Precursor | Ligand | Potential Advantages |
| Pd₂(dba)₃ | Xantphos | Promotes C-N bond formation with a wide range of amines. |
| Pd(OAc)₂ | RuPhos | Effective for sterically hindered substrates. |
| [Pd(allyl)Cl]₂ | BrettPhos | High catalytic activity at low catalyst loadings. |
This table is illustrative and based on general principles of Buchwald-Hartwig amination, not on specific data for the synthesis of this compound.
Optimization of Reaction Parameters for Enhanced Yield and Stereoselectivity
The optimization of reaction parameters is a critical step in any synthesis to maximize the yield and purity of the desired product. For a hypothetical synthesis of this compound, several parameters would need to be carefully controlled.
Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts.
Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the catalyst. Common solvents for palladium-catalyzed reactions include toluene, dioxane, and THF.
Catalyst Loading: Minimizing the amount of expensive palladium catalyst is often a goal in process development.
Table 2: Illustrative Reaction Parameter Optimization
| Parameter | Range Explored | Optimal Condition (Hypothetical) | Effect on Yield |
| Temperature (°C) | 80 - 120 | 100 | Increased yield up to 100°C, decomposition above. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | K₃PO₄ | Milder base, leading to fewer side reactions. |
| Solvent | Toluene, Dioxane, THF | Dioxane | Better solubility of reactants and catalyst complex. |
This data is hypothetical and serves to illustrate the optimization process.
Isolation and Purification Techniques for Synthetic Intermediates and Final Product
The isolation and purification of the final product and any synthetic intermediates are essential to obtain a compound of high purity.
Chromatographic Separation Methods
Chromatography is a powerful technique for separating mixtures of compounds. For substituted benzoic acids, High-Performance Liquid Chromatography (HPLC) is often used for analytical purposes to determine purity. For preparative separation, column chromatography is commonly employed.
The choice of the stationary phase (e.g., silica gel, alumina) and the mobile phase (a mixture of solvents) is crucial for achieving good separation. For aminobenzoic acids, which are polar compounds, a polar stationary phase like silica gel with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) is often used.
Crystallization and Recrystallization Protocols
Crystallization is a primary method for purifying solid organic compounds. The principle relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.
A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For benzoic acid derivatives, common recrystallization solvents include water, ethanol, methanol, or a mixture of solvents. The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow the formation of pure crystals.
Table 3: Common Solvents for Recrystallization of Benzoic Acid Derivatives
| Solvent | Boiling Point (°C) | Polarity |
| Water | 100 | High |
| Ethanol | 78 | Medium |
| Ethyl Acetate | 77 | Medium |
| Hexane | 69 | Low |
This table provides general information and the ideal solvent for this compound would need to be determined experimentally.
Chemical Reactivity and Derivatization of 3 Amino 5 Bromo 2 Fluorobenzoic Acid
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters, amides, and other related compounds.
Esterification of aminobenzoic acids can be achieved under various conditions. For instance, the reaction of aminobenzoic acids with alkyl halides in the presence of a base like cesium carbonate in a polar aprotic solvent such as acetonitrile (B52724) is an effective method for synthesizing the corresponding esters. mdpi.com This method has been successfully applied to similar aminobenzoic acid derivatives. mdpi.com Another common approach involves the use of acid or base catalysis.
Amidation reactions of 3-amino-5-bromo-2-fluorobenzoic acid can be carried out using standard peptide coupling reagents. For example, the synthesis of amides from similar aminobenzoic acids has been accomplished using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of an amine and a base like diisopropylethylamine (DIPEA) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). echemi.com
Table 1: Examples of Esterification and Amidation Reactions
| Reactant 1 | Reagents | Product Type |
| 2-aminobenzoic acid | 1-bromo-3-chloropropane, Cs2CO3, acetonitrile | 3-chloropropyl 2-aminobenzoate (B8764639) mdpi.com |
| 2-amino-5-fluorobenzoic acid | N-Bromosuccinimide, acetic acid | 2-amino-3-bromo-5-fluorobenzoic acid echemi.com |
| Various aminobenzoic acids | EDC·HCl, HOBt, NH4Cl, DIPEA, DMSO | Carboxamides echemi.com |
This table presents examples of reactions on similar compounds to illustrate the expected reactivity of this compound.
Reactions at the Aromatic Amino Group
The amino group on the aromatic ring is another key site for a variety of chemical modifications, including acylation, alkylation, and diazotization.
The amino group of this compound can be readily acylated using acyl chlorides or anhydrides in the presence of a base. This reaction is a common strategy to protect the amino group or to introduce new functionalities. Similarly, alkylation of the amino group can be achieved with alkyl halides, although this can sometimes lead to a mixture of mono- and di-alkylated products. mdpi.com
The primary aromatic amino group of this compound can be converted to a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric acid or hydrochloric acid. libretexts.orggoogle.comgoogle.com This diazotization reaction is a gateway to a wide array of functional group transformations. libretexts.org
The resulting arenediazonium salt is a versatile intermediate that can undergo various substitution reactions, most notably the Sandmeyer reaction. nih.gov In the Sandmeyer reaction, the diazonium group is replaced by a nucleophile, often catalyzed by a copper(I) salt. libretexts.orgnih.gov For example, treatment with copper(I) bromide or copper(I) chloride can introduce a bromo or chloro group, respectively. libretexts.org Similarly, reaction with copper(I) cyanide yields a nitrile (a cyano group). libretexts.org The use of potassium iodide allows for the introduction of an iodine atom. nih.gov
A related transformation is the Schiemann reaction, where the diazonium salt is converted to a fluoro derivative using hexafluorophosphoric acid or a similar reagent. A patent describes a method for preparing 5-bromo-3-fluoro-2-methylbenzoate from 2-methyl-3-amino-5-bromobenzoic acid methyl ester using hexafluorophosphoric acid and sodium nitrite in sulfuric acid. google.com
Table 2: Sandmeyer Reaction and Related Transformations
| Starting Material | Reagents | Product Functional Group | Reaction Name |
| Primary Arylamine | NaNO₂, H₂SO₄/HCl; then CuBr | -Br | Sandmeyer Reaction libretexts.org |
| Primary Arylamine | NaNO₂, H₂SO₄/HCl; then CuCl | -Cl | Sandmeyer Reaction libretexts.org |
| Primary Arylamine | NaNO₂, H₂SO₄/HCl; then CuCN | -CN | Sandmeyer Reaction libretexts.org |
| Primary Arylamine | NaNO₂, H₂SO₄; then KI | -I | Sandmeyer-type Reaction nih.gov |
| 2-methyl-3-amino-5-bromobenzoic acid methyl ester | NaNO₂, H₂SO₄, HPF₆ | -F | Schiemann-type Reaction google.com |
This table provides a general overview of Sandmeyer and related reactions applicable to primary arylamines like this compound.
The amino group of this compound can react with aldehydes or ketones to form Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). nih.govsaspublishers.com This condensation reaction is typically carried out by refluxing the reactants in a suitable solvent, sometimes with acid or base catalysis. saspublishers.comrroij.com
Schiff bases derived from aminobenzoic acids are of significant interest in coordination chemistry as they can act as ligands, chelating to metal ions through the nitrogen of the imine group and often another donor atom from the parent molecule. saspublishers.comresearchgate.net The resulting metal complexes have diverse applications. For example, Schiff bases have been synthesized from various substituted anilines and aldehydes, and their metal complexes have been studied for their biological activities. researchgate.netresearchgate.net
Reactivity at the Halogen Substituents (Bromine and Fluorine)
The carbon-halogen bonds are primary sites for derivatization, particularly through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The difference in the reactivity between the C-Br and C-F bonds allows for selective functionalization.
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, proceeding through an addition-elimination mechanism. wikipedia.org The reaction is facilitated by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org
In the case of this compound, the molecule contains both activating and deactivating groups for SNAr. The carboxylic acid and fluorine are electron-withdrawing, activating the ring towards nucleophilic attack, while the amino group is strongly electron-donating, which deactivates the ring for this reaction type.
The relative reactivity of the two halogen leaving groups, fluorine and bromine, is an important consideration. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Consequently, the highly electronegative fluorine atom generally makes the attached carbon more electrophilic and thus more susceptible to attack, often resulting in C-F bond substitution being faster than C-Br bond substitution. masterorganicchemistry.com
For this specific molecule:
The fluorine at the C2 position is ortho to the electron-withdrawing carboxylic acid group, which should strongly activate it for SNAr.
The bromine at the C5 position is meta to the carboxylic acid group, receiving less activation from it.
Conversely, the deactivating (for SNAr) amino group is para to the bromine and meta to the fluorine.
Given these competing electronic effects, predicting the outcome without experimental data is challenging. However, the strong activation of the fluorine atom at C2 by the adjacent carboxylic acid group suggests that nucleophilic substitution would likely occur at this position, displacing the fluoride (B91410) ion.
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, which are central to modern synthetic chemistry, the reactivity order of aryl halides is typically C-I > C-Br > C-Cl >> C-F. Therefore, the C-Br bond at the C5 position of this compound is the exclusive site of reaction, leaving the C-F bond intact. The presence of the free amino and carboxylic acid groups can influence catalyst activity, but successful couplings on similar substrates are widely reported. nih.gov
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. libretexts.org Research on unprotected ortho-bromoanilines shows that these couplings are feasible without protecting the amino group, using appropriate palladium catalysts and bases. nih.gov
Sonogashira Coupling: This reaction creates a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org It is widely used for installing alkynyl groups onto aromatic rings and is compatible with a variety of functional groups. researchgate.netsoton.ac.uk
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new C-N bond by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This allows for the synthesis of more complex diaryl or alkyl-aryl amines from the starting bromo-substituted acid.
The table below outlines potential cross-coupling reactions for this compound based on established methods for analogous compounds.
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃ or Cs₂CO₃ | Aryl-substituted benzoic acid |
| Sonogashira | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DiPEA | Alkynyl-substituted benzoic acid |
| Buchwald-Hartwig | Secondary amine (R₂NH) | Pd₂(dba)₃ / BINAP | NaOt-Bu or K₃PO₄ | Amino-substituted benzoic acid |
The direct formation of Grignard or organolithium reagents from this compound is not feasible. These organometallic compounds are exceptionally strong bases and would be instantly protonated and destroyed by the acidic protons of the carboxylic acid and, to a lesser extent, the amino group. mnstate.edugmu.edu
To generate such an intermediate, a multi-step protection strategy would be required:
Protection of the Carboxylic Acid: The -COOH group would first need to be converted into a non-acidic functional group, such as an ester (e.g., methyl or ethyl ester).
Protection of the Amino Group: The -NH2 group would also need to be protected, for instance, as a carbamate (B1207046) (e.g., Boc) or an amide, to remove its acidic proton.
Once both groups are protected, a Grignard reagent could be formed at the C-Br position via reaction with magnesium metal, or an organolithium species could be generated through lithium-halogen exchange. The C-F bond is generally unreactive under these conditions. nih.gov These protected organometallic intermediates could then be used in subsequent reactions with various electrophiles before deprotection to restore the amino and carboxylic acid functionalities. The use of highly activated "Rieke Magnesium" could potentially facilitate Grignard formation even on functionalized aryl bromides at low temperatures. cmu.edu
Ring-Based Reactions and Aromatic Functionalization
Reactions can also occur directly on the aromatic ring, primarily through electrophilic aromatic substitution. Furthermore, the existing functional groups can participate in intramolecular reactions to form new ring systems.
In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene (B151609) ring. The outcome is controlled by the directing effects of the substituents already present. The available positions for a new substituent on this compound are C4 and C6.
The directing effects of the existing groups are as follows:
-NH₂ (at C3): A powerful activating group and an ortho, para-director. It strongly directs incoming electrophiles to the C4 (ortho) and C6 (para) positions.
-F (at C2): A deactivating group (due to induction) but an ortho, para-director (due to resonance). It directs towards C3 (blocked) and C5 (blocked).
-Br (at C5): A deactivating group and an ortho, para-director. It directs towards C4 (ortho) and C6 (ortho).
-COOH (at C1): A strong deactivating group and a meta-director. It directs towards C3 (blocked) and C5 (blocked).
When multiple substituents are present, the most powerful activating group generally controls the position of substitution. stackexchange.com In this molecule, the amino group is by far the strongest activator. It strongly activates the ortho position (C4) and the para position (C6). The C4 position is also favorably directed by the bromine atom (ortho). The C6 position is also directed ortho by the bromine atom. However, the powerful directing effect of the amino group is paramount. Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions, with the relative ratio depending on the specific electrophile and reaction conditions.
| Position | Influence of -NH₂ (Activating) | Influence of -F (Deactivating) | Influence of -Br (Deactivating) | Influence of -COOH (Deactivating) | Overall Likelihood |
|---|---|---|---|---|---|
| C4 | Ortho (Favorable) | Meta | Ortho (Favorable) | Meta | Highly Favored |
| C6 | Para (Favorable) | Meta | Ortho (Favorable) | Ortho | Favored |
The arrangement of functional groups in this compound makes it a valuable precursor for synthesizing fused heterocyclic systems. Specifically, the molecule contains a substituted 2-aminobenzoic acid (anthranilic acid) framework. This structural motif is widely used to construct benzoxazinones, quinazolinones, and other related heterocycles. researchgate.netnih.gov
A common transformation involves the reaction of the amino group and the adjacent carboxylic acid with a reagent containing two electrophilic sites, or a sequential acylation-cyclization. For example, treatment of a 2-aminobenzoic acid with acetic anhydride (B1165640) or an acyl chloride leads to the formation of a 4H-3,1-benzoxazin-4-one derivative via an initial N-acylation followed by intramolecular cyclization with the loss of water. mdpi.comresearchgate.net This reaction provides a direct route to a new heterocyclic ring fused to the original benzene core, incorporating the nitrogen and carboxylic acid functionalities. The bromine and fluorine substituents would be retained on the newly formed bicyclic system, making them available for further derivatization.
Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Amino 5 Bromo 2 Fluorobenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Due to the absence of published experimental spectra for 3-Amino-5-bromo-2-fluorobenzoic acid, the following sections are based on predicted spectroscopic data and established principles of NMR spectroscopy. These predictions are derived from computational models and analysis of similar substituted benzene (B151609) derivatives.
¹H NMR Spectroscopic Characterization for Proton Environments
The proton NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons, the amine group, and the carboxylic acid proton. The aromatic region will feature two doublets, arising from the two protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the substituents: the electron-donating amino group and the electron-withdrawing fluorine, bromine, and carboxylic acid groups.
The proton at position 6 (H-6) is expected to resonate further downfield than the proton at position 4 (H-4) due to the deshielding effect of the adjacent fluorine atom. The coupling between these two aromatic protons, being meta to each other, should result in a small coupling constant (J). Furthermore, coupling to the fluorine atom at position 2 will split these signals into doublets of doublets. The amine (-NH₂) protons are expected to appear as a broad singlet, and the carboxylic acid (-COOH) proton as a very broad singlet at a significantly downfield chemical shift.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.30 - 7.50 | dd | J(H-4, H-6) ≈ 2.5, J(H-4, F) ≈ 4.0 |
| H-6 | 7.60 - 7.80 | dd | J(H-6, H-4) ≈ 2.5, J(H-6, F) ≈ 8.0 |
| -NH₂ | 4.50 - 5.50 | br s | N/A |
| -COOH | 12.0 - 13.0 | br s | N/A |
Note: Predicted data is for a standard non-polar solvent like CDCl₃. The chemical shifts of -NH₂ and -COOH protons are highly dependent on solvent, concentration, and temperature.
¹³C NMR Spectroscopic Analysis for Carbon Framework Elucidation
The ¹³C NMR spectrum will provide critical information about the carbon skeleton of this compound. Seven distinct signals are expected, corresponding to the six carbons of the benzene ring and the carboxylic acid carbon. The chemical shifts are determined by the nature of the substituents attached to the ring. The carbon bearing the fluorine (C-2) will exhibit a large one-bond carbon-fluorine coupling (¹JCF), appearing as a doublet. The other aromatic carbons will also show smaller couplings to the fluorine atom.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹JCF (Hz) |
| C-1 (-COOH) | 165 - 170 | - |
| C-2 (-F) | 155 - 160 | ~240-260 |
| C-3 (-NH₂) | 140 - 145 | - |
| C-4 | 120 - 125 | ~3-5 |
| C-5 (-Br) | 110 - 115 | ~3-5 |
| C-6 | 125 - 130 | ~15-20 |
| -COOH | 165 - 170 | - |
Multinuclear NMR Techniques (e.g., ¹⁹F NMR, ¹⁵N NMR) for Comprehensive Analysis
To gain deeper insight into the molecular structure, multinuclear NMR techniques are invaluable.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at position 2. The chemical shift of this signal is characteristic of a fluoroaromatic compound. This signal would be split by the adjacent aromatic protons (H-6 and potentially H-4), providing further confirmation of the substitution pattern. The predicted chemical shift would likely fall in the range of -110 to -140 ppm relative to a standard like CFCl₃.
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide information about the electronic environment of the nitrogen atom in the amino group. The chemical shift for the amino group would be anticipated in the typical range for aromatic amines.
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
2D NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the aromatic protons H-4 and H-6, confirming their scalar coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks between H-4 and C-4, and H-6 and C-6.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range couplings (2-3 bonds). Expected correlations would include those between H-4 and C-2, C-5, and C-6, and between H-6 and C-1, C-2, and C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum can reveal through-space proximity of atoms. It could potentially show correlations between the amino protons and the adjacent H-4 proton, providing information about the preferred conformation of the amino group.
Investigation of Tautomeric Forms and Dynamic Processes via NMR
This compound has the potential to exist in different tautomeric forms, particularly a zwitterionic form where the carboxylic acid proton has transferred to the amino group. This is more likely to occur in the solid state or in polar, protic solvents. Variable temperature NMR studies could be employed to investigate such dynamic processes. Changes in the chemical shifts and signal broadening of the -NH₂ and -COOH protons with temperature could indicate the presence of tautomeric equilibria or restricted rotation around the C-N bond.
Vibrational Spectroscopy Studies
The FTIR and Raman spectra of this compound would be expected to show characteristic bands for the carboxylic acid, amino, and substituted benzene moieties.
Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
| O-H Stretch | 3200 - 2500 (broad) | Carboxylic acid O-H stretching |
| N-H Stretch | 3500 - 3300 | Asymmetric and symmetric stretching of the amino group |
| C=O Stretch | 1710 - 1680 | Carboxylic acid carbonyl stretching |
| C=C Stretch | 1600 - 1450 | Aromatic ring stretching |
| N-H Bend | 1650 - 1580 | Amino group scissoring |
| C-F Stretch | 1250 - 1100 | Carbon-fluorine stretching |
| C-Br Stretch | 680 - 515 | Carbon-bromine stretching |
The combination of these advanced spectroscopic methods allows for a detailed and unambiguous structural elucidation of this compound, providing a complete picture of its molecular framework and the electronic environment of its constituent atoms.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For this compound, the FT-IR spectrum would be expected to show a series of absorption bands that confirm the presence of its key functional groups.
Expected Vibrational Signatures:
O-H Stretch: The carboxylic acid group would exhibit a broad absorption band typically in the region of 3300-2500 cm⁻¹, resulting from the stretching vibration of the hydroxyl (-OH) bond.
N-H Stretch: The primary amine (-NH₂) group would typically show two distinct sharp peaks in the 3500-3300 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching vibrations.
C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in the carboxylic acid would be expected between 1710-1680 cm⁻¹.
C=C Stretch: Aromatic ring stretching vibrations would appear in the 1600-1450 cm⁻¹ region.
C-N, C-F, and C-Br Stretches: Vibrations corresponding to the carbon-nitrogen, carbon-fluorine, and carbon-bromine bonds would be found in the fingerprint region of the spectrum (below 1300 cm⁻¹).
A detailed data table for these assignments would require an experimental spectrum, which is not available in the reviewed literature.
Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis
FT-Raman spectroscopy serves as a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light from a laser source. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. This often means that symmetric vibrations and bonds involving non-polar groups provide strong signals.
Expected Raman Signatures:
Symmetric stretching vibrations of the aromatic ring would be particularly prominent.
The C-Br bond, being a heavy atom bond, would be expected to show a characteristic low-frequency stretching vibration.
Unlike in IR spectroscopy, the C=O stretch might be weaker, while the aromatic C=C stretching vibrations would likely be strong.
A comprehensive analysis would involve comparing the FT-IR and FT-Raman spectra to gain a more complete picture of the vibrational modes of this compound.
Comparative Analysis of Calculated and Experimental Vibrational Spectra
In modern structural elucidation, experimental spectra are often compared with theoretical spectra generated through computational chemistry methods, such as Density Functional Theory (DFT). By creating a computational model of the this compound molecule, its vibrational frequencies can be calculated.
This comparative approach is invaluable for several reasons:
Assignment Confirmation: It helps to assign ambiguous peaks in the experimental spectra with a higher degree of confidence.
Mode Visualization: Computational models allow for the visualization of the specific atomic motions associated with each vibrational frequency.
Structural Verification: A close match between the calculated and experimental spectra provides strong evidence for the proposed molecular structure.
A thorough study would present a table comparing the experimental FT-IR and FT-Raman frequencies (in cm⁻¹) with the scaled theoretical frequencies calculated via DFT, along with the Potential Energy Distribution (PED) analysis for each assignment. However, no such specific computational or experimental data for this compound has been found in the surveyed literature.
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high precision. It measures the mass-to-charge ratio (m/z) to four or more decimal places. The molecular formula of this compound is C₇H₅BrFNO₂. The presence of bromine is distinctive due to its nearly 1:1 isotopic distribution of ⁷⁹Br and ⁸¹Br.
Expected HRMS Data: The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.
For [C₇H₆⁷⁹BrFNO₂]⁺, the exact mass is approximately 233.9567.
For [C₇H₆⁸¹BrFNO₂]⁺, the exact mass is approximately 235.9546.
An HRMS experiment would be expected to detect this isotopic doublet, and the measured masses would confirm the elemental formula, distinguishing it from any other combination of atoms that might have a similar nominal mass.
Electrospray Ionization Mass Spectrometry (ESI-MS) and Other Ionization Methods
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like aminobenzoic acids. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode with minimal fragmentation. For this compound, ESI-MS would be the preferred method for introducing the sample into the mass spectrometer.
In positive ESI mode, the resulting spectrum would prominently feature the isotopic doublet at m/z 234 and 236, corresponding to the protonated molecule containing ⁷⁹Br and ⁸¹Br, respectively.
Fragmentation Pattern Analysis for Structural Confirmation
Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of a selected ion. In this technique, the protonated molecule (e.g., m/z 234) is isolated and then subjected to collision-induced dissociation (CID) to break it into smaller fragment ions. The resulting pattern is a fingerprint that provides valuable information about the molecule's structure.
Plausible Fragmentation Pathways: While specific experimental data is unavailable, likely fragmentation pathways for the [M+H]⁺ ion of this compound can be predicted based on the fragmentation of similar compounds:
Loss of H₂O: A common fragmentation for carboxylic acids, resulting in a fragment ion at m/z 216/218.
Loss of CO (decarbonylation): Following the loss of water, the molecule could lose carbon monoxide, yielding a fragment at m/z 188/190.
Loss of COOH radical: Loss of the entire carboxylic acid group as a radical could lead to a fragment at m/z 189/191.
A detailed analysis of these fragments would help to confirm the connectivity of the atoms within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is instrumental in probing the electronic transitions within a molecule. For this compound, this technique reveals how the interplay of its functional groups—the electron-donating amino group and the electron-withdrawing carboxyl, fluoro, and bromo groups—influences its absorption of ultraviolet and visible light.
Electronic Absorption Characteristics and Chromophore Analysis
The UV-Vis spectrum of this compound is primarily defined by its chromophore, the substituted benzene ring. The electronic transitions observed are typically π→π* and n→π* transitions.
π→π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring. They are expected to appear as strong absorption bands in the UV region. The substitution pattern on the benzene ring, with both activating (–NH2) and deactivating (–COOH, –Br, –F) groups, modulates the energy levels of these orbitals.
n→π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen atoms of the carboxyl group or the nitrogen of the amino group) to a π* antibonding orbital. These transitions are typically less intense than π→π* transitions and are sensitive to the surrounding environment.
The combination of the auxochromic amino group and the chromophoric benzoic acid system, further modified by the halogens, results in a complex absorption profile that is characteristic of the molecule's specific electronic structure.
Influence of Solvent Polarity on UV-Vis Spectra (Solvatochromism)
Solvatochromism describes the shift in the position of absorption bands as a function of solvent polarity. wikipedia.org This phenomenon provides valuable information about the change in the dipole moment of the molecule upon electronic excitation.
Hypsochromic Shift (Blue Shift): An increase in solvent polarity can lead to a hypsochromic shift for n→π* transitions. Polar solvents can stabilize the non-bonding orbitals through interactions like hydrogen bonding, increasing the energy gap for the transition. wikipedia.org For this compound, the lone pairs on the carbonyl oxygen and amino nitrogen can interact with protic solvents, potentially leading to a blue shift in the corresponding n→π* band.
Bathochromic Shift (Red Shift): For π→π* transitions, an increase in solvent polarity often results in a bathochromic shift. The excited state of a π→π* transition is typically more polar than the ground state. researchgate.net Therefore, a polar solvent will stabilize the excited state more than the ground state, decreasing the energy gap for the transition and shifting the absorption to a longer wavelength. wikipedia.org Studies on related molecules like meta-aminobenzoic acid show significant changes in dipole moment upon excitation, indicating a charge transfer character that is sensitive to the solvent environment. nih.gov
A systematic study of the UV-Vis spectrum of this compound in a range of solvents with varying polarities would allow for the quantification of these shifts.
Table 1: Expected Solvatochromic Shifts for this compound
| Solvent Type | Expected Shift for n→π* | Expected Shift for π→π* | Rationale |
|---|---|---|---|
| Non-polar (e.g., Hexane) | Reference | Reference | Minimal solvent-solute interaction. |
| Polar Aprotic (e.g., Acetone) | Slight Hypsochromic | Bathochromic | Stabilization of the more polar excited state for π→π* transitions. |
X-ray Diffraction (XRD) Analysis for Solid-State Structure
While UV-Vis spectroscopy reveals electronic properties in solution, X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
Single-Crystal X-ray Diffraction for Definitive Molecular Structure
Growing a suitable single crystal of this compound allows for analysis by single-crystal XRD. This technique provides unambiguous data on:
Bond Lengths and Angles: Precise measurement of the distances between atoms and the angles between bonds, confirming the molecular geometry.
Conformation: Determination of the spatial orientation of the carboxyl and amino groups relative to the benzene ring. Steric hindrance, particularly from the ortho-fluorine atom, may influence the planarity of the carboxyl group. stackexchange.com
Absolute Stereochemistry: For chiral crystals, the absolute configuration can be determined.
This level of detail is crucial for understanding the molecule's intrinsic structural parameters, which underpin its chemical reactivity and intermolecular interactions.
Crystallographic Data and Crystal Packing Arrangements
Table 2: Hypothetical Crystallographic Data Summary for this compound Note: This table is illustrative of typical parameters obtained from a single-crystal XRD experiment, as specific published data for this compound is not available.
| Parameter | Description |
|---|---|
| Crystal System | The crystal system (e.g., Monoclinic, Orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group (e.g., P2₁/c) provides detailed information about the symmetry elements within the crystal. |
| a, b, c (Å) | The dimensions of the unit cell along the x, y, and z axes. |
| α, β, γ (°) | The angles of the unit cell. |
| V (ų) | The volume of the unit cell. |
Analysis of Intermolecular Interactions, including Hydrogen Bonding Networks
The solid-state structure of this compound is stabilized by a network of intermolecular interactions. libretexts.org
Hydrogen Bonding: The primary and most significant interaction is expected to be the hydrogen bonding between the carboxylic acid groups, leading to the formation of dimers. rsc.org Additionally, the amino group (–NH₂) can act as a hydrogen bond donor, and the fluorine, carbonyl oxygen, and amino nitrogen can act as acceptors, creating a more complex, three-dimensional hydrogen-bonding network. nih.gov
Halogen Bonding: The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom on an adjacent molecule.
The precise nature and geometry of these interactions can be fully mapped from the crystal structure data, providing a complete picture of the molecule's supramolecular assembly.
Computational and Theoretical Investigations of 3 Amino 5 Bromo 2 Fluorobenzoic Acid
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties. However, no specific DFT studies for 3-Amino-5-bromo-2-fluorobenzoic acid have been found in the available literature.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy. Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. Without specific research, the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and the most stable conformers of this compound remain undetermined.
Electronic Structure Properties (e.g., Frontier Molecular Orbitals: HOMO, LUMO)
The electronic structure of a molecule dictates its chemical reactivity. Key aspects include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are crucial for understanding a molecule's ability to donate or accept electrons. As no specific studies are available, the HOMO-LUMO energies and the resulting energy gap for this compound have not been computationally determined and reported.
Vibrational Frequency Calculations and Normal Mode Analysis
Vibrational frequency calculations are used to predict the infrared and Raman spectra of a molecule, providing insights into its vibrational modes. This analysis helps in the identification and characterization of the compound. No calculated vibrational frequencies or normal mode analyses for this compound are present in the surveyed literature.
Potential Energy Surface (PES) Mapping for Reaction Pathways
A Potential Energy Surface (PES) maps the energy of a molecule as a function of its geometry. PES mapping is essential for studying reaction mechanisms, identifying transition states, and calculating activation energies. There are no published studies that map the potential energy surface for any reaction pathways involving this compound.
Quantum Chemical Descriptors and Reactivity Prediction
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical reactivity and other properties.
Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)
Global reactivity descriptors such as chemical hardness, softness, and the electrophilicity index provide a general overview of a molecule's reactivity. These parameters are calculated from the HOMO and LUMO energies. Due to the lack of foundational electronic structure data for this compound, these important reactivity descriptors have not been calculated and reported.
Local Reactivity Descriptors (e.g., Fukui Functions, Molecular Electrostatic Potential Maps)
Local reactivity descriptors are powerful tools in computational chemistry for predicting the most reactive sites within a molecule. These descriptors help in understanding chemical selectivity and reactivity patterns.
Fukui Functions:
The Fukui function, f(r), is a key descriptor in Density Functional Theory (DFT) that indicates the change in electron density at a specific point in a molecule when an electron is added or removed. researchgate.netnih.gov It helps in identifying the sites susceptible to nucleophilic and electrophilic attacks. The Fukui function comes in three forms:
f⁺(r): for nucleophilic attack (addition of an electron)
f⁻(r): for electrophilic attack (removal of an electron)
f⁰(r): for radical attack
For this compound, the Fukui functions can be calculated to predict its reactivity. The presence of electron-withdrawing groups (fluorine, bromine, carboxylic acid) and an electron-donating group (amino) creates a complex reactivity landscape. Theoretical calculations on similar substituted benzoic acids suggest that electron-releasing substituents tend to decrease acidity, while electron-withdrawing substituents increase it. nih.gov The Fukui function would likely indicate that the nitrogen atom of the amino group is a primary site for electrophilic attack, while the carbon atoms of the aromatic ring, particularly those influenced by the electron-withdrawing substituents, would be susceptible to nucleophilic attack.
Theoretical Fukui Function Indices for this compound
| Atomic Site | Expected f⁺ (Nucleophilic Attack) | Expected f⁻ (Electrophilic Attack) | Expected f⁰ (Radical Attack) |
| Carbonyl Carbon (COOH) | High | Low | Moderate |
| Oxygen (C=O) | Moderate | Low | Moderate |
| Oxygen (OH) | Low | High | Moderate |
| Nitrogen (NH₂) | Low | High | High |
| Aromatic Carbons | Variable (High near EWGs) | Variable (High near EDGs) | Variable |
| Bromine Atom | Moderate | Low | Low |
| Fluorine Atom | Low | Low | Low |
Molecular Electrostatic Potential (MEP) Maps:
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species. Red regions on an MEP map indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack).
For this compound, the MEP map would be expected to show a significant negative potential (red) around the carboxylic acid group's oxygen atoms and a lesser negative potential around the amino group's nitrogen atom. The hydrogen atoms of the amino and carboxylic acid groups would exhibit a positive potential (blue). The aromatic ring would display a complex pattern of potentials due to the competing electronic effects of the substituents. The fluorine and bromine atoms, being highly electronegative, would also contribute to regions of negative potential. Studies on similar molecules like substituted benzoic acids have shown a strong correlation between the surface electrostatic potentials and their acidity (pKa). researchgate.net
Tautomerism and Isomerism Studies
Relative Energetic Stabilities of Potential Tautomeric Forms
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. nih.gov For this compound, several tautomeric forms are theoretically possible, primarily involving the amino and carboxylic acid groups. The principal tautomeric equilibrium would be between the canonical form and its zwitterionic form, where the proton from the carboxylic acid has transferred to the amino group.
Computational studies on similar molecules, such as aminobenzoic acids, have been used to determine the relative stabilities of different tautomers in both the gas phase and in solution. rsc.org The relative energies of these tautomers can be calculated using high-level quantum chemical methods. In the gas phase, the non-ionic form is typically more stable. However, in polar solvents, the zwitterionic form can be significantly stabilized due to favorable interactions with solvent molecules.
Theoretical Relative Energetic Stabilities of Tautomers
| Tautomeric Form | Environment | Expected Relative Stability (kcal/mol) |
| Canonical Form | Gas Phase | 0 (Reference) |
| Zwitterionic Form | Gas Phase | > 10 |
| Canonical Form | Polar Solvent | Higher |
| Zwitterionic Form | Polar Solvent | Lower (Potentially more stable) |
Investigation of Stereoisomeric and Conformational Landscapes
The conformational landscape of this compound is primarily defined by the rotation around the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-N bond of the amino group. The presence of the ortho-fluoro substituent introduces significant steric hindrance, which will influence the preferred orientation of the carboxylic acid group.
Computational studies on 2-fluorobenzoic acid and its derivatives have shown that the trans conformer (where the C=O bond is directed away from the fluorine atom) is generally more stable than the cis conformer. rsc.org The energy barrier for rotation around the C-COOH bond can be calculated to understand the flexibility of this group. Similarly, the orientation of the amino group will be influenced by both steric and electronic interactions with the adjacent bromine and the rest of the ring. A detailed conformational analysis would involve scanning the potential energy surface by systematically rotating these bonds to identify all stable conformers and the transition states connecting them.
Molecular Dynamics (MD) Simulations (if applicable)
Molecular dynamics simulations can provide a detailed picture of the dynamic behavior of this compound over time, which is particularly useful for understanding its behavior in different environments.
Dynamic Behavior and Conformational Flexibility in Different Environments
MD simulations can be used to explore the conformational flexibility of the molecule by simulating its motion at a given temperature. By running simulations in a vacuum (to represent the gas phase) and in different solvents, one can observe how the environment affects the molecule's preferred shapes and the transitions between them. For instance, the rotational freedom of the carboxylic acid and amino groups can be quantified by analyzing the dihedral angle distributions over the course of the simulation. This can reveal whether certain conformations are more prevalent in specific environments. Studies on aromatic carboxylic acids have used MD simulations to understand their self-assembly and behavior on surfaces. researchgate.netacs.org
Solvent Effects on Molecular Structure and Dynamics
The presence of a solvent can have a profound impact on the structure and dynamics of this compound. MD simulations explicitly including solvent molecules (e.g., water) can capture the specific hydrogen bonding interactions between the solute and the solvent. These simulations can show how the solvent molecules arrange themselves around the polar functional groups (carboxylic acid and amino) and how this solvation shell influences the solute's conformation and reactivity. For example, in water, the formation of a stable hydration shell around the carboxylic acid and amino groups would be expected, which could stabilize the zwitterionic tautomer and affect the dynamics of the functional groups. nih.gov MD simulations on halogenated compounds have also been used to study specific interactions like halogen bonding in biological systems. nih.gov
Role of 3 Amino 5 Bromo 2 Fluorobenzoic Acid As a Key Synthetic Intermediate
A Precursor in the Synthesis of Complex Organic Molecules
The inherent functionalities of 3-Amino-5-bromo-2-fluorobenzoic acid—the nucleophilic amino group, the synthetically versatile bromine atom, and the carboxyl group, all influenced by the strongly electron-withdrawing fluorine atom—provide chemists with a powerful tool for molecular design and construction.
A Building Block for Polyfunctionalized Aromatic and Heteroaromatic Scaffolds
The distinct reactivity of each functional group on the this compound ring allows for its use in the stepwise and controlled synthesis of highly substituted aromatic and heteroaromatic systems. The amino group can readily undergo diazotization, acylation, or act as a directing group in electrophilic aromatic substitution reactions. The bromine atom is a key handle for a wide array of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, enabling the introduction of diverse carbon-carbon and carbon-heteroatom bonds.
For instance, while direct research on this compound is limited, the analogous compound 3-Amino-5-bromo-4-fluorobenzoic acid is known to participate in Suzuki-Miyaura coupling reactions, where the bromo group is substituted using palladium catalysts to form biaryl compounds and other complex organic molecules . Similarly, 3-Amino-6-bromo-2-fluorobenzoic acid is utilized as a building block in the synthesis of complex organic molecules and can undergo various substitution and coupling reactions . The carboxylic acid moiety, in addition to its acidic character, can be converted into a variety of other functional groups, including esters, amides, and alcohols, further expanding the synthetic possibilities. This multi-functional nature is critical for building the core structures of biologically active compounds.
Integration into Convergent and Divergent Synthetic Strategies
The differential reactivity of the functional groups in this compound makes it an ideal candidate for both convergent and divergent synthetic strategies.
In a convergent synthesis , different fragments of a target molecule are synthesized separately and then joined together. This compound can serve as a central scaffold to which other pre-synthesized fragments are attached, for example, via sequential cross-coupling reactions at the bromine position and amide bond formation at the carboxylic acid and amino groups.
In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. Starting from this compound, a diverse range of derivatives can be prepared by selectively reacting each of its functional groups. For example, the amino group can be derivatized, followed by a variety of coupling partners at the bromine position, and subsequent modifications of the carboxylic acid. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. A study on the combinatorial synthesis of small-molecule libraries utilized 3-amino-5-hydroxybenzoic acid as a core structure, demonstrating the utility of such trifunctional benzoic acids in generating a large number of compounds for biological screening.
An Intermediate in Fine Chemical and Agrochemical Synthesis
The unique electronic and steric properties conferred by the combination of amino, bromo, and fluoro substituents make this compound a valuable intermediate for the synthesis of specialized chemicals with tailored functions.
Contribution to the Synthesis of Chemical Entities with Specific Functions
While specific examples for this compound are not extensively documented in publicly available research, the utility of its isomers and related compounds in the synthesis of functional molecules is well-established. For instance, 3-Bromo-2-fluorobenzoic acid is a key intermediate in the synthesis of Dabrafenib, a BRAF kinase inhibitor used in cancer therapy nbinno.com. This highlights the importance of the bromo- and fluoro-substituted benzoic acid scaffold in medicinal chemistry.
Furthermore, related aminobromobenzoic acids are recognized as crucial building blocks for pharmaceuticals. 3-Amino-5-bromobenzoic acid is noted for its role in the development of anti-inflammatory and analgesic agents chemimpex.com. The introduction of a fluorine atom, as in this compound, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.
In the agrochemical sector, fluorinated and brominated aromatic compounds are integral to the design of modern pesticides and herbicides. The unique substitution pattern of this compound makes it a potential precursor for novel agrochemicals with improved efficacy and environmental profiles. The isomeric 3-Amino-6-bromo-2-fluorobenzoic acid is explicitly mentioned for its utility in the production of agrochemicals .
Role in the Development of Specialized Reagents and Ligands
The functional groups of this compound also allow for its use in the development of specialized reagents and ligands for various applications, including catalysis and analytical chemistry. The amino and carboxylic acid groups can coordinate with metal centers, making it a potential precursor for novel metal-organic frameworks (MOFs) or catalytic ligands. For example, related dihalogenated benzoic acids, such as 3-Chloro-2-fluorobenzoic acid , are used to prepare ligands for MOFs and are also employed in the synthesis of fluorine-19 probes for NMR-based metabolomics studies ossila.com.
The presence of both a bromine and a fluorine atom allows for selective, sequential reactions, which is a valuable feature in the construction of complex ligands. The bromine can be used in cross-coupling reactions to introduce a coordinating moiety, while the amino and carboxyl groups can be modified to fine-tune the electronic and steric properties of the resulting ligand.
Future Research Directions and Emerging Areas for 3 Amino 5 Bromo 2 Fluorobenzoic Acid
Development of Novel, Sustainable, and Environmentally Benign Synthetic Methodologies
Future research into the synthesis of 3-Amino-5-bromo-2-fluorobenzoic acid and its derivatives is increasingly steering towards green and sustainable chemistry principles. The goal is to develop methods that are not only efficient but also minimize environmental impact and enhance safety.
Biosynthesis and Biocatalysis: A significant future avenue is the exploration of biosynthetic routes. While chemical synthesis from petroleum-derived precursors is common for aminobenzoic acids, these methods often involve harsh conditions and toxic reagents. mdpi.com Researchers are now looking towards microbial systems to produce aminobenzoic acid structures from renewable resources, which could offer a greener alternative. mdpi.com Biocatalytic methods could also be employed to solve issues with waste generated in traditional chemical refining, thereby contributing to a circular economy. mdpi.com
Flow Chemistry: Continuous flow synthesis represents another promising direction. This technology offers superior control over reaction parameters, leading to higher yields and purity while enhancing safety, especially for exothermic or hazardous reactions. A semi-continuous process has been successfully developed for producing racemic fluorinated α-amino acids from fluorinated amines, demonstrating the potential of flow chemistry for this class of compounds. chemistryviews.org Adopting such a process for this compound could enable large-scale production, which has been a limiting factor for the broader application of many fluorinated amino acids. chemistryviews.org
Greener Reagents and Solvents: The development of more environmentally friendly reagents is a key aspect of sustainable synthesis. For instance, in the synthesis of related fluorinated amines, research has focused on replacing traditional deoxyfluorination reagents with more benign alternatives. acs.org One innovative strategy involves the valorization of sulfur hexafluoride (SF₆), a potent greenhouse gas, as a reagent. acs.org Additionally, research into the synthesis of related aminobenzoic acid derivatives has shown success using simple and mild reaction conditions with reagents like potassium carbonate. nih.gov Future work will likely focus on adapting these principles to the synthesis of this compound, minimizing the use of hazardous substances.
A comparison of potential synthetic approaches is outlined below:
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biosynthesis | Utilizes renewable resources, environmentally friendly, reduces toxic waste. mdpi.com | Engineering microbial strains, optimizing fermentation conditions. mdpi.com |
| Flow Chemistry | Enhanced safety, higher yields and purity, scalability. chemistryviews.org | Development of continuous processes, purification of intermediates. chemistryviews.org |
| Green Reagents | Reduced toxicity and environmental impact, potential for reagent recycling. acs.org | Discovery of benign fluorinating agents, use of mild bases. acs.orgnih.gov |
Exploration of New Reactivity Patterns and Catalytic Transformations
The distinct electronic properties conferred by the amino, bromo, and fluoro substituents on this compound create a unique chemical entity with reactivity that is ripe for exploration. Future research will likely focus on leveraging these groups to forge new bonds and construct complex molecular architectures.
Catalytic Functionalization: The presence of both an amino group and a halogen atom opens the door for various catalytic cross-coupling reactions. However, the unprotected amino group can sometimes interfere with catalytic systems, for example, by leading to the formation of inactive palladium black in Suzuki-Miyaura couplings, which can significantly reduce reaction efficiency. Future research will likely investigate protective group strategies or the development of more robust catalytic systems that can tolerate the free amino group.
The carboxylic acid group itself can act as a directing group in C-H activation reactions. Ruthenium-catalyzed C-H arylation of benzoic acids has been demonstrated, a method that avoids the need for silver salt additives and can be applied to a wide range of substrates. Applying such methods to this compound could allow for selective functionalization at the C-H bond adjacent to the carboxyl group, providing a direct route to poly-substituted aromatic compounds.
Reactivity of Functional Groups: The individual functional groups of this compound can also be targeted for transformation. For instance, the amino group can be converted into a variety of other functionalities through diazotization reactions. jru.edu.in The bromine atom is a versatile handle for substitution reactions. Furthermore, the carboxylic acid can be transformed into esters or amides through reactions like Fischer esterification. youtube.com
Potential catalytic transformations are summarized in the table below:
| Reaction Type | Functional Group Targeted | Potential Catalyst/Reagent | Expected Product Class |
| Suzuki-Miyaura Coupling | Bromine | Pd(PPh₃)₄, K₂CO₃ | Biaryl compounds |
| C-H Arylation | C-H bond ortho to COOH | Ruthenium complexes | Ortho-arylated benzoic acids |
| Diazotization | Amino group | NaNO₂, H₂SO₄ jru.edu.in | Phenols, other substituted aromatics |
| Esterification | Carboxylic acid | Alcohol, Acid catalyst youtube.com | Benzoic acid esters |
Computational Design and Prediction of Novel Derivatives with Tuned Chemical Properties
Computational chemistry and in silico modeling are poised to play a pivotal role in accelerating the discovery and development of novel derivatives of this compound with tailored properties.
Predicting Physicochemical Properties: Density Functional Theory (DFT) is a powerful tool for studying substituted benzoic acids. nih.gov These methods can be used to calculate a range of properties, including gas-phase acidity, and to understand the influence of different substituents on these properties. nih.gov For this compound, DFT calculations could be used to predict how modifications to the substituent pattern would affect its acidity, solubility, and electronic structure. This predictive capability can guide the synthesis of new derivatives with optimized characteristics for specific applications.
Drug-Likeness and Biological Activity Prediction: In silico tools are increasingly used in the early stages of drug discovery to predict the pharmacokinetic properties and potential biological activities of new compounds. researchgate.netnih.gov For example, software can be used to predict whether a molecule adheres to Lipinski's rule of five, a guideline for estimating the drug-likeness of a chemical compound. researchgate.net By applying these computational models to virtual libraries of derivatives of this compound, researchers can prioritize the synthesis of compounds with the highest probability of success as therapeutic agents. rsc.org
Understanding Reaction Mechanisms: Computational studies can also provide deep insights into reaction mechanisms. For instance, DFT calculations can be used to model the transition states of catalytic reactions, helping to explain observed reactivity and to design more efficient catalysts. acs.org This approach could be used to understand the unique reactivity of this compound in cross-coupling and C-H activation reactions, facilitating the development of novel synthetic transformations.
| Computational Method | Application Area | Predicted Properties/Outcomes |
| Density Functional Theory (DFT) | Physicochemical Property Prediction | Acidity (pKa), electronic structure, reaction energetics. nih.gov |
| In Silico ADMET Prediction | Drug Discovery | Absorption, Distribution, Metabolism, Excretion, Toxicity. researchgate.netnih.gov |
| Molecular Docking | Drug Design | Binding modes and affinities to biological targets. rsc.org |
Investigation of Supramolecular Assembly and Potential Applications in Advanced Materials Science
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting future research directions for this compound. nih.gov The combination of hydrogen bond donors (amino and carboxylic acid groups) and a halogen atom capable of participating in halogen bonding makes this molecule a prime candidate for the construction of well-defined, functional supramolecular architectures.
Crystal Engineering: The ability of molecules to self-assemble into ordered structures is the foundation of crystal engineering. The functional groups on this compound can participate in a variety of non-covalent interactions, including hydrogen bonds and halogen bonds. acs.orgnih.gov Future research will likely involve a systematic study of the crystal structure of this compound and its co-crystals with other molecules. By understanding the rules that govern its self-assembly, it may be possible to design and synthesize new materials with specific network topologies.
Advanced Materials: The self-assembly of this compound could lead to the development of new materials without needing to detail specific properties. The compound is already categorized by some suppliers under "Supramolecular Host Materials" and "Contact Printing & Self-Assembly Materials," indicating its potential in these areas. ambeed.com The study of how this molecule and its derivatives form organized structures is a fundamental step toward their application in materials science. The reversible nature of the non-covalent bonds that drive supramolecular assembly could be exploited to create dynamic and responsive materials. frontiersin.org
| Research Area | Key Non-Covalent Interactions | Potential Supramolecular Structures |
| Crystal Engineering | Hydrogen bonding, Halogen bonding, π-π stacking | 1D chains, 2D sheets, 3D frameworks nih.gov |
| Self-Assembly in Solution | Hydrogen bonding, Solvophobic effects | Dimers, higher-order aggregates |
| Co-crystallization | Interactions with complementary guest molecules | Host-guest complexes, multi-component crystals |
Q & A
Q. What are the key synthetic routes for preparing 3-amino-5-bromo-2-fluorobenzoic acid?
- Methodological Answer : The synthesis typically involves sequential halogenation and functional group modifications. For example:
- Bromination : Start with a fluorinated benzoic acid precursor (e.g., 3-amino-2-fluorobenzoic acid). Use bromine or N-bromosuccinimide (NBS) under controlled acidic conditions to introduce bromine at the 5-position .
- Amino Group Protection : Protect the amino group during bromination using acetyl or tert-butoxycarbonyl (Boc) groups to prevent side reactions .
- Purification : Employ column chromatography or recrystallization to isolate the product. Purity (>95%) is critical for downstream applications, as emphasized in reagent catalogs .
Q. How is the purity and structural integrity of this compound verified?
- Methodological Answer :
- HPLC : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Retention times are compared to standards .
- NMR Spectroscopy : - and -NMR confirm substitution patterns. For example, the fluorine atom at position 2 causes distinct splitting patterns in -NMR, while bromine’s electronegativity affects chemical shifts .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHBrFNO) .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination be addressed?
- Methodological Answer : Regioselectivity is influenced by directing groups:
- Amino Group : The -NH group at position 3 directs electrophilic substitution to the para position (position 5) .
- Fluorine : The electron-withdrawing fluorine at position 2 deactivates the ring, favoring bromination at the less hindered position 5. Use Lewis acids (e.g., FeBr) to enhance selectivity .
- Competing Reactions : Monitor for di-bromination byproducts via TLC and adjust reagent stoichiometry .
Q. What are the applications of this compound in medicinal chemistry?
- Methodological Answer :
- Drug Precursor : The bromine and fluorine substituents enhance binding to hydrophobic enzyme pockets. It serves as a precursor for kinase inhibitors or antimicrobial agents .
- Biotransformation Studies : Investigate metabolic stability using liver microsomes. Fluorine reduces metabolic degradation, while bromine allows tracking via isotopic labeling .
- Structure-Activity Relationship (SAR) : Modify the carboxylic acid group (e.g., esterification) to study bioavailability .
Q. How can reaction yields be optimized while minimizing by-products?
- Methodological Answer :
- Catalytic Systems : Use Pd-catalyzed cross-coupling for late-stage functionalization to avoid harsh bromination conditions .
- Temperature Control : Maintain reactions at 0–5°C during bromination to suppress di-substitution .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetic acid enhances electrophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
